M1 of dolutegravir
Description
UNII-FL5H7dienp is a synthetic organic compound belonging to a class of molecules characterized by a 4-fluoro-2-methyl-1H-indol-5-yloxy core structure linked to a quinazoline moiety and a cyclobutyl group. Its structure includes:
- 6-methoxyquinazoline: Influences electronic properties and binding affinity.
- Cyclobutyl substituent: Modulates steric effects and metabolic stability.
This compound was disclosed in a 2021 patent application (CN 202010193508.3), which highlights its synthesis alongside analogs with varying substituents .
Properties
IUPAC Name |
(3S,7R)-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-6-2-3-21-8-5-15-4-7(12(14)19)10(17)11(18)9(15)13(20)16(6)8/h4,6,8,18H,2-3,5H2,1H3,(H2,14,19)/t6-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORBWJQXSCJOCL-SVRRBLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1485081-26-2 | |
| Record name | M1 of dolutegravir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M1 OF DOLUTEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL5H7DIENP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The preparation of Dolutegravir M1 involves several synthetic routes and reaction conditions. One common method includes the use of high-speed homogenization and probe sonication techniques. The formulation process involves the use of surfactants like Soluplus to create a nanosuspension, which significantly improves the drug’s dissolution and bioavailability . Industrial production methods often employ continuous flow chemistry, which reduces reaction time and improves yield .
Chemical Reactions Analysis
Dolutegravir M1 undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Utilizes reducing agents to remove oxygen or add hydrogen.
Substitution: Involves replacing one functional group with another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Dolutegravir M1 has a wide range of scientific research applications:
Chemistry: Used in the development of new synthetic methods and reaction mechanisms.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Primarily used in the treatment of HIV-1 infections.
Industry: Employed in the production of antiviral drugs and other pharmaceuticals.
Mechanism of Action
Dolutegravir M1 exerts its effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating viral DNA into the host cell genome, a crucial step in the HIV replication cycle. By binding to the active site of the integrase enzyme, Dolutegravir M1 blocks the strand transfer step, preventing the integration of viral DNA and thereby inhibiting viral replication .
Comparison with Similar Compounds
Table 1: Structural Variations and Hypothesized Properties
Key Observations:
Cyclobutyl vs. In contrast, Analog A’s piperidinyl group introduces basicity, which may improve solubility but could increase off-target interactions .
Methoxy vs. Ethoxy/Trifluoromethoxy :
- The 6-methoxy group in UNII-FL5H7dienp balances electron-donating effects for receptor binding. Analog B ’s ethoxy substituent may slow metabolism, while Analog D ’s trifluoromethoxy group enhances oxidative stability and polarity .
Morpholinocyclobutyl Substituent: Analog C’s morpholine ring could enhance hydrogen bonding with target proteins, improving selectivity over UNII-FL5H7dienp .
Research Implications and Limitations
Key research gaps include:
- Binding Affinity : Comparative studies against kinase targets (e.g., EGFR, VEGFR) are needed.
- ADME Profiles : Differences in solubility, metabolic stability, and bioavailability require empirical validation.
- Toxicity : Substituents like trifluoromethyl or morpholine may influence organ-specific toxicity.
Biological Activity
Overview of UNII-FL5H7dienp
Chemical Identity:
- Name: Unii-FL5H7dienp
- CAS Number: Not available
- Molecular Formula: Not specified
Biological Activity
While specific studies on UNII-FL5H7dienp are scarce, compounds with similar identifiers often fall into categories that include potential pharmacological effects or toxicity. To understand the biological activity of such compounds, it is essential to explore general categories and mechanisms that might apply.
-
Enzyme Inhibition:
- Many compounds interact with enzymes, either as inhibitors or activators. Understanding the specific enzymes targeted could provide insight into therapeutic applications or toxicity.
-
Receptor Modulation:
- Compounds may act as agonists or antagonists at various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways.
-
Cell Proliferation:
- Some compounds may affect cell cycle regulation, promoting or inhibiting proliferation in cancerous or normal cells.
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Enzyme Inhibition | |
| Compound B | Antioxidant Activity | |
| Compound C | Cytotoxicity |
Case Study 1: Enzyme Inhibition
A study on a structurally similar compound demonstrated significant inhibition of the enzyme cyclooxygenase (COX), leading to anti-inflammatory effects. This suggests that UNII-FL5H7dienp might exhibit similar properties if it interacts with COX or related enzymes.
Case Study 2: Cytotoxic Effects
Research on another related compound indicated significant cytotoxic effects against certain cancer cell lines, suggesting a potential application in oncology. Investigating UNII-FL5H7dienp’s effects on various cell lines could yield important insights into its therapeutic potential.
Research Findings
Recent literature emphasizes the importance of understanding the biological activity of compounds through:
- In vitro Studies: Assessing cellular responses in controlled environments.
- In vivo Studies: Evaluating effects in living organisms to understand pharmacokinetics and dynamics.
- Toxicological Assessments: Determining safety profiles through various assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
